4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
Properties
CAS No. |
573975-64-1 |
|---|---|
Molecular Formula |
C15H11FN4O2S |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-4-2-10(3-5-11)14-18-19-15(23)20(14)17-8-9-1-6-12(21)13(22)7-9/h1-8,21-22H,(H,19,23)/b17-8+ |
InChI Key |
ALRYTASSMJPOCU-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole-Thione Core
The synthesis begins with the preparation of the 1,2,4-triazole-5(4H)-thione scaffold. As outlined in studies on analogous triazole-thiones, this process typically involves hydrazinolysis of carbothioamides followed by alkaline cyclization . For the target compound, 4-fluorophenylhydrazine is reacted with a carbonyl-containing precursor (e.g., thiourea or its derivatives) under reflux conditions. The intermediate thiosemicarbazide undergoes cyclization in a basic medium, such as 4N sodium hydroxide, to yield 3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione.
Critical Parameters :
Schiff Base Condensation with 3,4-Dihydroxybenzaldehyde
The introduction of the 3,4-dihydroxybenzylideneamino group occurs via a Schiff base reaction between the primary amino group of the triazole-thione intermediate and 3,4-dihydroxybenzaldehyde. This step is conducted in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid) to facilitate imine bond formation.
Optimization Insights :
-
Solvent Selection : Ethanol enhances solubility of both reactants while minimizing aldehyde oxidation.
-
Reaction Time : Extended reflux (12–16 hours) improves yields to 65–75% by ensuring complete imine formation.
Reaction Optimization and Yield Enhancement
Impact of Alkali Concentration on Cyclization
Studies comparing cyclization efficiencies under varying NaOH concentrations (2N to 6N) reveal that 4N NaOH maximizes triazole-thione yield while minimizing hydrolysis of the thione group. Higher concentrations (≥5N) promote side reactions, such as desulfurization, reducing overall purity.
Solvent Effects on Schiff Base Formation
A solvent polarity screen demonstrates that ethanol outperforms DMF, THF, and acetonitrile in Schiff base synthesis due to its ability to stabilize the transition state of the condensation reaction. Polar aprotic solvents like DMF result in <50% yields, likely due to competitive aldol condensation of the aldehyde.
Spectroscopic Characterization and Validation
Fourier-Transform Infrared (FTIR) Analysis
Key spectral features confirm successful synthesis:
High-Performance Liquid Chromatography (HPLC)
HPLC retention times (tR) for the final compound range from 3.5 to 4.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water mobile phase), indicating high purity (>95%).
Comparative Analysis with Analogous Triazole-Thiones
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation: 4-FBT can undergo oxidation at the phenolic hydroxyl groups.
Reduction: Reduction of the triazole ring or the thione group is possible.
Substitution: Halogenation or other substitution reactions occur at the phenyl ring.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents.
- Oxidation: 4-FBT with oxidized hydroxyl groups.
- Reduction: Reduced derivatives.
- Substitution: Halogenated or substituted 4-FBT variants.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to 4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:
- Ciprofloxacin Derivatives : A study reported that certain triazole derivatives synthesized through Mannich reactions exhibited superior antibacterial activity compared to ciprofloxacin against strains such as E. coli and S. aureus .
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 5 µg/mL against resistant bacterial strains .
Antifungal Properties
Triazole compounds are also recognized for their antifungal activities. The structural features of 4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione suggest potential efficacy against fungal pathogens due to their ability to disrupt fungal cell membranes.
Anticancer Potential
The compound's triazole core has been linked with anticancer activity in several studies:
- Mechanism of Action : Triazoles can inhibit enzymes involved in tumor growth and proliferation. For example, some derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways .
- Case Studies : In vitro studies have indicated that certain triazole derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity of triazole derivatives is crucial for optimizing their efficacy:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Fluorine | Enhances antibacterial potency |
| Hydroxy Substituents | Improves solubility and bioavailability |
| Triazole Ring | Essential for biological activity |
Mechanism of Action
The exact mechanism remains under study, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substituents
Key Observations:
- Electron-Withdrawing vs. In contrast, hydroxy (-OH) and methoxy (-OCH3) groups are electron-donating, improving solubility and hydrogen-bonding capacity .
- Dihydroxy Substitution: The 3,4-dihydroxybenzylidene group in the target compound is unique among analogs, enabling chelation of metal ions and radical scavenging, which is critical for antioxidant activity .
Physicochemical and Crystallographic Properties
Table 3: Crystallographic Data and Stability
Key Observations:
- The thione tautomer is predominant in all cases, stabilized by intramolecular hydrogen bonding .
Biological Activity
The compound 4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS Number: 573975-64-1) belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, potential as an anticancer agent, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 330.3 g/mol . The structural features include a triazole ring and a thione group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁FN₄O₂S |
| Molecular Weight | 330.3 g/mol |
| CAS Number | 573975-64-1 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, a study evaluating various S-substituted derivatives indicated that compounds with similar structural features showed activity against multiple bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations ranging from 31.25 to 62.5 µg/mL .
Case Study: Antimicrobial Screening
A comprehensive screening of synthesized triazole derivatives revealed that those with a thione group exhibited enhanced antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-(4-methoxyphenyl)-2-(4-ethyl-5-thio) | 31.25 | Pseudomonas aeruginosa |
| 1-((4-ethyl-5-thio)-1H-triazol-5-yl) | 62.5 | Staphylococcus aureus |
| 4-R1-5-thio-1H-triazole derivatives | 31.25 | Escherichia coli |
These findings suggest that the presence of specific substituents can significantly influence the antimicrobial efficacy of triazole derivatives.
Anticancer Activity
In addition to antimicrobial properties, compounds containing the triazole structure have been investigated for their anticancer potential. A study highlighted that certain triazole derivatives demonstrated cytotoxic effects against cancer cell lines such as HT29 (colon cancer) with notable IC50 values .
Case Study: Cytotoxicity Assessment
The following table summarizes the anticancer activity of selected triazole derivatives:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 55.7 TZ | 12.5 | HT29 |
| 53.7 TZ | 15.0 | MCF7 (breast cancer) |
| 3A.7 J | 10.0 | HeLa (cervical cancer) |
These compounds exhibited significant cytotoxicity, indicating their potential as therapeutic agents in cancer treatment.
The biological activity of 4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways: Similar triazole compounds have been shown to inhibit various enzymes involved in microbial metabolism and cancer cell proliferation.
- Induction of Apoptosis: Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The compound is synthesized via condensation of 3,4-dihydroxybenzaldehyde with 4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione under acidic or basic conditions. Typical solvents include ethanol or methanol, with yields improved by refluxing for 3–6 hours. Purification is achieved via recrystallization (using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Critical parameters include stoichiometric control of the aldehyde and amine precursors, as well as pH optimization to prevent side reactions like disulfide formation .
Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Condensation | Ethanol, HCl, reflux (3 h) | 75–80% | Recrystallization (MeOH/H₂O) |
| Alkylation | CH₃I, NaOH/EtOH | 83% | Column chromatography (EtOAc/hexane) |
Q. How is structural characterization performed for this triazole derivative?
A multi-technique approach is essential:
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. SHELXL (via SHELX suite) is widely used for refinement, with Olex2 or WinGX for data processing .
- Spectroscopy : FT-IR confirms thione (C=S, ~1250 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and fluorophenyl signals (δ 115–125 ppm for ¹⁹F coupling) .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 368.2) .
Advanced Research Questions
Q. How can computational modeling predict bioactivity and optimize substituent effects?
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces to predict reactivity. Molecular docking (AutoDock Vina) screens against targets like cyclooxygenase-2 (COX-2) or fungal lanosterol demethylase. For example:
- The dihydroxybenzylidene group enhances antioxidant activity via radical scavenging (IC₅₀ ≈ 12 µM in DPPH assays), validated by in silico ADMET profiles .
- Substituent modifications (e.g., replacing 4-fluorophenyl with trifluoromethyl) improve hydrophobicity (logP ↑ 0.5 units) and target binding affinity (ΔG ↓ 2.3 kcal/mol) .
Q. How do crystallographic data resolve contradictions between spectroscopic and theoretical results?
Discrepancies often arise in tautomeric forms (e.g., thione vs. thiol). X-ray structures confirm the thione tautomer dominates in the solid state, while NMR may suggest equilibrium in solution. For example:
Q. What experimental strategies analyze photochemical behavior under UV irradiation?
Irradiation studies (254–365 nm) in acetonitrile reveal:
- E→Z isomerization (Φ = 0.32 at 365 nm) monitored by UV-Vis (λₐᵦₛ 320 nm shift) and HPLC .
- C–S bond cleavage (Φ = 0.12 at 254 nm) generates triazole fragmentation products, characterized by LC-MS .
Photoreaction Conditions
| Wavelength (nm) | Primary Process | Product | Quantum Yield |
|---|---|---|---|
| 365 | E→Z isomerization | Photoisomer | 0.32 |
| 254 | C–S cleavage | Fragmented triazole | 0.12 |
Q. How are structure-activity relationships (SAR) explored for antimicrobial activity?
- Synthetic analogs : Replace 3,4-dihydroxybenzylidene with 4-bromo or 3,5-di-tert-butyl groups to test halogen/hydrophobic effects.
- Bioassays : MIC values against S. aureus (4 µg/mL) and C. albicans (8 µg/mL) correlate with electron-withdrawing substituents enhancing membrane penetration .
- Mechanistic studies : Time-kill assays and SEM imaging confirm cell wall disruption, while molecular dynamics simulations show binding to fungal CYP51 .
Methodological Best Practices
- Crystallography : Use SHELXL for high-resolution refinement, and PLATON to validate intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
- Synthetic reproducibility : Control moisture (Schlenk line) during imine formation to prevent hydrolysis.
- Data interpretation : Cross-validate computational predictions (e.g., docking scores) with experimental IC₅₀ values to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
